molecular formula C9H6Cl2N2O3 B3026664 2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)- CAS No. 1047629-15-1

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Cat. No. B3026664
CAS RN: 1047629-15-1
M. Wt: 261.06
InChI Key: ZVSLWXNHNAAQKC-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, also known as 2-FCPC, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 263.59 g/mol and a melting point of 129-131°C. 2-FCPC has a wide range of applications in pharmaceuticals, biochemistry, and food science.

Scientific Research Applications

Aurora Kinase Inhibitor

The compound has been studied in the context of cancer treatment. It acts as an inhibitor of Aurora A, which is crucial in the progression of cancer. This suggests its potential utility in oncology research and therapy (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Crystal Structure Analysis

Research has focused on synthesizing and characterizing similar pyrazole derivatives. These studies involve nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction, contributing to the broader understanding of this compound's molecular structure and potential applications (Shen et al., 2012).

Molecular Docking Studies

Molecular docking studies of compounds structurally related to 2-Furancarboxylic acid have been conducted to predict binding interactions with target proteins like EGFR. This research is crucial in drug design and understanding how such compounds interact at the molecular level (Reddy et al., 2022).

Synthesis and Reactions of Related Compounds

There is significant interest in the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of related compounds. These studies are fundamental in organic chemistry and can lead to new pharmaceuticals and materials (Şener et al., 2002).

Catalytic Synthesis and ADMET Studies

Catalytic synthesis and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of novel chalcone derivatives structurally similar to 2-Furancarboxylic acid have been conducted. This research aids in understanding the pharmacokinetics and safety profile of potential drug candidates (Prabakaran et al., 2021).

Anti-Cancer Activity

Novel complexes based on derivatives of 2-Furancarboxylic acid have been synthesized and tested for anti-cancer activity. This research underscores the potential therapeutic applications of these compounds in oncology (Qiao et al., 2021).

properties

IUPAC Name

5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O3/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLWXNHNAAQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157754
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1047629-15-1
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047629-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxylate (224 mg, 0.82 mmol) in 6N sodium hydroxide (1.36 ml, 8.2 mmol) and tetrahydrofuran (5 ml) was stirred at 70° C. in a sealed tube for 1 h. The resulting solution was cooled and then partitioned between H2O-DCM. The aqueous phase was adjusted to pH ˜4 and then washed several times with DCM. The combined organic fractions were dried over Na2SO4 and concentrated affording the title compound (201 mg, 0.77 mmol, 94° A yield) as a yellow oil: LCMS (ES) m/e 262 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
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2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
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2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
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2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
Reactant of Route 5
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
Reactant of Route 6
2-Furancarboxylic acid, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

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